N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a furan-2-carboxamide moiety. The furan-2-carboxamide group introduces electron-rich aromaticity and hydrogen-bonding capacity, which may enhance interactions with biological targets.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14(11-6-3-7-19-11)17-15-16-13-9-4-1-2-5-10(9)20-8-12(13)21-15/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYHWSORBZBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds related to N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have synthesized various thiazole derivatives that demonstrate activity against a range of bacterial and fungal pathogens. The structural features of these compounds contribute to their efficacy as antimicrobial agents, making them potential candidates for drug development .
Anticancer Properties
The compound has shown promise in anticancer research. Its unique chromeno-thiazole framework has been linked to inhibitory activity against certain cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. This aspect is particularly relevant as researchers seek new therapeutic agents with fewer side effects compared to traditional chemotherapy .
Materials Science
Photophysical Properties
this compound exhibits interesting photophysical properties that make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. Its ability to absorb light at specific wavelengths and emit fluorescence can be harnessed for creating advanced optical materials .
Dye Sensitization
The compound has been investigated for use in dye-sensitized solar cells (DSSCs). Its structural characteristics allow it to effectively absorb sunlight and convert it into electrical energy. Research into optimizing its efficiency as a sensitizer is ongoing, with promising results indicating its potential role in renewable energy technologies .
Photochemistry
Photochemical Reactions
The compound is also involved in various photochemical reactions, where it can undergo transformations upon exposure to light. Studies have explored its behavior under UV irradiation, revealing pathways for the formation of new compounds through dimerization and other reactions. This property is significant for developing light-responsive materials and studying reaction mechanisms in organic chemistry .
Summary of Applications
| Field | Application | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various pathogens |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Materials Science | Photophysical Properties | Suitable for OLEDs and fluorescent sensors |
| Dye Sensitization | Potential use in dye-sensitized solar cells | |
| Photochemistry | Photochemical Reactions | Undergoes transformations upon UV exposure |
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight and Solubility: The chromeno-thiazole core increases molecular weight (~371–400 g/mol) compared to simpler thiazole derivatives (e.g., 371.4 g/mol for N-(3-methoxybenzyl)furan-2-carboxamide, ). Bulky substituents (e.g., 7-ethoxybenzofuran in ) may reduce solubility in polar solvents .
- Spectroscopic Features: Furan-2-carboxamide derivatives show characteristic FT-IR peaks for C=O (1650–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) in thiourea analogs (). Chromeno-thiazole systems likely exhibit distinct NMR shifts due to aromatic fusion .
Table 2: Bioactivity Comparison
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Compounds with 4-methoxyphenyl () or 4-hydroxyphenyl () substituents show enhanced bioactivity due to improved electronic interactions .
- Core Rigidity: The chromeno-thiazole system () may enhance target binding vs. flexible analogs (e.g., alkyl-linked thiazoles in ) .
- Hybrid Systems : Combining furan-2-carboxamide with thiadiazole () or benzofuran () cores broadens activity spectra .
Biological Activity
Structural Overview
The compound features:
- Chromene Ring : Known for various biological activities, including anticancer and anti-inflammatory effects.
- Thiazole Ring : Associated with antimicrobial and antifungal properties.
- Furan Ring : Exhibits antioxidant and cytotoxic activities.
The combination of these rings in N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide may enhance its pharmacological potential.
Anticancer Potential
Research on similar chromene derivatives indicates promising anticancer activity. For instance, benzopyrone-based compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. Such compounds often induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
Compounds containing thiazole and furan rings are frequently studied for their antimicrobial properties. Thiazole derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents . The presence of the furan moiety may further enhance these effects due to its ability to interact with biological targets.
Case Studies
- Cytotoxicity Studies : A study evaluating chromone derivatives reported IC50 values indicating moderate cytotoxicity against various cancer cell lines. For instance, certain derivatives displayed IC50 values as low as 2.02 μM against MOLT-4 cells, suggesting that similar activities could be expected from this compound .
- Antimicrobial Activity : Research on furan-based compounds has highlighted their effectiveness against pathogenic bacteria and fungi. The structural characteristics of this compound may confer similar antimicrobial properties .
The mechanism of action for compounds like this compound likely involves:
- Interaction with Enzymes : Inhibition of key enzymes involved in cancer progression or microbial growth.
- Cell Cycle Modulation : Inducing cell cycle arrest at specific phases to prevent proliferation.
Research Findings Summary
| Activity Type | Related Compounds | Reported Effects | IC50 Values (μM) |
|---|---|---|---|
| Anticancer | Chromone Derivatives | Cytotoxicity | 2.02 (MOLT-4) |
| Antimicrobial | Thiazole Derivatives | Bacterial/Fungal Inhibition | Varies by compound |
| Antioxidant | Furan Derivatives | Free Radical Scavenging | Not specified |
Q & A
Q. What are the key synthetic pathways for N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation via condensation of thiourea derivatives with α-haloketones.
- Furan-carboxamide coupling using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or dichloromethane).
- Chromene core assembly through cyclization reactions under acidic or basic conditions. Optimization parameters include temperature control (60–100°C), inert atmospheres (N₂/Ar), and catalysts (e.g., p-toluenesulfonic acid). Reaction progress is monitored via TLC and HPLC, with yields improved by adjusting solvent polarity and stoichiometry .
Q. How is structural confirmation achieved post-synthesis?
A combination of spectroscopic and chromatographic methods is employed:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity of the thiazole, furan, and chromene moieties.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (where single crystals are obtainable) to resolve stereochemical ambiguities .
Q. What in vitro models are used for preliminary biological activity screening?
Common assays include:
- Anticancer activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) established for this compound?
SAR studies involve:
- Systematic substitution : Modifying the chromene C-4 position or thiazole N-substituents to assess impact on bioactivity.
- Pharmacophore mapping : Identifying critical hydrogen-bonding (e.g., furan carbonyl) and hydrophobic (e.g., chromene ring) groups.
- Docking studies : Computational modeling against targets like EGFR or DNA topoisomerases to rationalize activity trends .
Q. What strategies address contradictory data in biological activity studies?
Contradictions (e.g., variable IC₅₀ values across cell lines) are resolved by:
- Dose-response reproducibility : Repeating assays with standardized protocols (e.g., fixed incubation times).
- Metabolic stability checks : Using liver microsomes to rule out rapid degradation.
- Off-target profiling : Screening against unrelated enzymes/receptors to confirm specificity .
Q. Which methods elucidate the compound’s mechanism of action?
Mechanistic studies employ:
- Cellular apoptosis assays : Flow cytometry with Annexin V/PI staining.
- Western blotting : Detection of apoptosis markers (e.g., Bax/Bcl-2 ratio).
- Surface plasmon resonance (SPR) : Direct measurement of binding kinetics to purified targets .
Q. How are multi-step synthesis challenges mitigated?
Critical steps include:
- Intermediate purification : Column chromatography or recrystallization to remove side products.
- Protecting group strategies : Using Boc or Fmoc groups to prevent unwanted reactions.
- Scalability optimization : Transitioning from batch to flow chemistry for hazardous steps (e.g., nitrations) .
Q. What computational approaches predict target interactions?
Advanced methods include:
- Molecular dynamics simulations : Assessing binding stability in solvated environments.
- QSAR modeling : Correlating electronic descriptors (e.g., LogP, HOMO/LUMO) with activity.
- Free-energy perturbation (FEP) : Estimating binding affinity changes for structural analogs .
Q. How is pharmacokinetic profiling conducted during preclinical studies?
Key parameters assessed:
- Solubility : Shake-flask method in buffers (pH 1.2–7.4).
- Plasma protein binding : Equilibrium dialysis or ultrafiltration.
- Metabolic stability : LC-MS/MS quantification of parent compound in hepatocyte incubations .
Q. What experimental methods validate target engagement in vivo?
Techniques include:
- Bioluminescence resonance energy transfer (BRET) : Real-time monitoring of target binding in live cells.
- Pharmacodynamic biomarkers : Measuring downstream effectors (e.g., phosphorylated EGFR).
- PET imaging : Radiolabeled analogs (e.g., ¹⁸F derivatives) for tissue distribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
